molecular formula C11H6ClNO4S B2533172 4-Nitrophenyl 5-chlorothiophene-2-carboxylate CAS No. 1450877-56-1

4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Cat. No.: B2533172
CAS No.: 1450877-56-1
M. Wt: 283.68
InChI Key: FNGKOKLERUIFCV-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (C₁₁H₆ClNO₄S, molecular weight 283.69 g/mol) exhibits a planar molecular architecture dominated by two aromatic systems: a nitro-substituted phenyl ring and a chlorothiophene moiety linked via an ester carbonyl group. The nitrophenyl group introduces strong electron-withdrawing effects, while the chlorothiophene contributes sulfur-based aromaticity and steric bulk.

Key Structural Features :

  • Ester Linkage : The carbonyl group (C=O) bridges the nitrophenyl and chlorothiophene units, enabling conjugation and rigidity.
  • Substituents : A nitro group at the para position of the phenyl ring and a chlorine atom at the 5-position of the thiophene ring create electron-deficient regions critical for reactivity.
  • Stereochemistry : The nitro group’s orientation relative to the ester oxygen and thiophene’s sulfur atom influences intermolecular interactions.

Crystallographic data remain limited, but related thiophene derivatives (e.g., 5-chloro-2-thiophenecarboxylic acid) adopt monoclinic or orthorhombic space groups, suggesting potential hydrogen-bonding networks involving the ester oxygen and nitro group.

Spectroscopic Profiling

Infrared (IR) Spectroscopy

IR spectra reveal diagnostic absorption bands:

Functional Group Wavenumber (cm⁻¹) Source
Nitro (NO₂) asymmetric stretch 1524–1603
Ester C=O stretch 1675–1752
Thiophene C–S stretch 700–850
Aromatic C–H (sp²) 3078–3030

The nitro group’s strong electron-withdrawing nature shifts the ester C=O absorption to higher wavenumbers compared to non-nitro analogs.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) highlights:

Proton Environment Chemical Shift (δ, ppm) Splitting Pattern
Nitrophenyl aromatic (H-2, H-6) 7.87–8.00 Doublet (J = 8.0 Hz)
Chlorothiophene aromatic (H-3, H-4) 7.58–7.80 Multiplet
Ester methylene (OC(O)-O) 4.18–4.30 Quartet

The deshielded aromatic protons reflect the nitro group’s electron-withdrawing effects.

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular ion peak at m/z 283.69 ([M]+), with fragmentation patterns indicating cleavage between the nitrophenyl and chlorothiophene moieties.

Comparative Structural Analysis with Related Thiophene Derivatives

Table 1: Structural Comparison of Thiophene Derivatives

Compound Molecular Formula Key Functional Groups Electron-Withdrawing Effects
This compound C₁₁H₆ClNO₄S Nitrophenyl ester, chlorothiophene Strong (NO₂, Cl)
5-Chloro-2-thiophenecarboxylic acid C₅H₃ClO₂S Carboxylic acid, chlorothiophene Moderate (Cl)
5-(4-Nitrophenyl)thiophene-2-carboxylic acid C₁₁H₇NO₄S Nitrophenyl, carboxylic acid Strong (NO₂)

Key Differences :

  • Reactivity : The ester group in this compound enhances nucleophilic acyl substitution compared to carboxylic acid derivatives.
  • Crystal Packing : Nitrophenyl esters favor π-π stacking and hydrogen bonding via the nitro group, whereas carboxylic acids form stronger O–H···O networks.
  • Spectroscopic Signatures : The nitrophenyl group shifts UV absorbance to longer wavelengths (λ > 270 nm) due to conjugation.

Properties

IUPAC Name

(4-nitrophenyl) 5-chlorothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4S/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKOKLERUIFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Esterification of 5-Chloro-2-Thiophenecarboxylic Acid with 4-Nitrophenol

The most widely documented method involves the esterification of 5-chloro-2-thiophenecarboxylic acid with 4-nitrophenol. This reaction typically employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane. The mechanism proceeds via activation of the carboxylic acid to form an intermediate O-acylisourea, which subsequently reacts with the phenolic hydroxyl group of 4-nitrophenol.

Key Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–25°C under inert atmosphere
  • Molar Ratios: 1:1.2 (acid:phenol) with 1.5 equivalents of DCC
  • Reaction Time: 12–24 hours

Post-reaction workup involves filtration to remove dicyclohexylurea (DCU), followed by solvent evaporation and recrystallization from ethanol/water mixtures.

Two-Step Synthesis via Lithium-Halogen Exchange and Carboxylation

An alternative route begins with 2-chlorothiophene, leveraging directed lithiation to achieve regioselective carboxylation.

Synthesis of 5-Chloro-2-Thiophenecarboxylic Acid
  • Lithiation: 2-Chlorothiophene is treated with n-butyllithium (n-BuLi) at ≤-30°C in tetrahydrofuran (THF), selectively deprotonating the 5-position.
  • Carboxylation: Introduction of gaseous CO₂ forms the lithium carboxylate, which is protonated with hydrochloric acid to yield 5-chloro-2-thiophenecarboxylic acid.

Optimized Parameters:

  • n-BuLi Equivalents: 1.1–1.3 (to ensure complete deprotonation)
  • CO₂ Exposure Time: 2–4 hours
  • Yield: 85–92% (purity >98% by HPLC)
Esterification with 4-Nitrophenol

The carboxylic acid is then esterified using 4-nitrophenyl chloroformate or via Steglich esterification (DCC/DMAP), as described in Section 1.1.

Industrial-Scale Methodologies

Patent-Protected Processes for Rivaroxaban Intermediates

Industrial syntheses prioritize cost-efficiency and minimal purification steps. A representative patent (WO2014102820A2) outlines the following protocol:

  • Reaction Setup:
    • 5-Chloro-2-thiophenecarboxylic acid (1.0 eq) and 4-nitrophenol (1.2 eq) in DCM.
    • Addition of DCC (1.5 eq) and DMAP (0.1 eq) at 0°C.
  • Workup:
    • Filtration of DCU, aqueous washes (NaHCO₃ and brine).
    • Solvent removal under reduced pressure.
  • Yield: 78–82% (purity ≥99% by HPLC).

Green Chemistry Approaches

Recent advancements focus on reducing hazardous waste. A solvent-free mechanochemical approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP achieves 70% yield within 6 hours, eliminating dichloromethane.

Comparative Analysis of Methods

Method Catalyst System Solvent Temperature Yield Purity
Steglich Esterification DCC/DMAP DCM 0–25°C 78–82% ≥99%
Lithium-Carboxylation n-BuLi/CO₂ THF ≤-30°C 85–92% >98%
Mechanochemical EDC/DMAP Solvent-free Ambient 70% 95%

Challenges and Optimization Strategies

Regioselectivity in Lithiation

The 5-position of 2-chlorothiophene exhibits lower acidity compared to the 4-position. Excess n-BuLi (1.3 eq) and strict temperature control (≤-30°C) are critical to avoid polylithiation byproducts.

Esterification Side Reactions

Competitive nitrophenol oxidation is mitigated by maintaining a nitrogen atmosphere and avoiding elevated temperatures.

Chemical Reactions Analysis

4-Nitrophenyl 5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4-Nitrophenyl 5-chlorothiophene-2-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate is primarily based on its reactivity towards nucleophiles. The nitrophenyl ester group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Structural and Functional Similarities

The table below summarizes key structural analogs of 4-nitrophenyl 5-chlorothiophene-2-carboxylate, along with their similarity scores and distinguishing features (derived from computational and experimental data):

Compound Name CAS No. Similarity Score Key Structural Differences
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate 89640-03-9 0.98 Ethyl ester group (vs. 4-nitrophenyl ester)
5-Chloro-4-nitrothiophene-2-carboxylic acid 89166-85-8 0.94 Carboxylic acid group (vs. ester)
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate 34084-89-4 0.67 Benzo[b]thiophene core (vs. thiophene)
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate 20699-86-9 0.66 Nitro group at 5-position on benzo[b]thiophene

Key Observations :

  • Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (similarity score 0.98) shares the thiophene backbone and substituents (Cl, NO₂) but differs in the ester group.
  • 5-Chloro-4-nitrothiophene-2-carboxylic acid (similarity score 0.94) lacks the ester group, resulting in higher polarity and acidity. Such differences could reduce membrane permeability but increase solubility in aqueous environments .
  • Benzo[b]thiophene derivatives (scores 0.67–0.66) exhibit a fused aromatic ring system, which may enhance π-π stacking interactions in materials science applications but reduce metabolic stability in biological systems compared to simpler thiophenes .

Reactivity and Stability

  • Hydrolytic Stability : The 4-nitrophenyl ester group in the target compound is more resistant to hydrolysis under basic conditions compared to aliphatic esters (e.g., ethyl or methyl esters). This stability is critical for applications requiring prolonged shelf life or controlled release .
  • pH-Dependent Reactivity: Analogous nitroaromatic compounds (e.g., 4-nitrophenyl boronic acid) undergo pH-dependent transformations, such as oxidation to 4-nitrophenol.

Biological Activity

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (C11H6ClNO4S) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and is characterized by the presence of both a nitro group and a chloro substituent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C11H6ClNO4S
  • Molecular Weight : Approximately 253.68 g/mol
  • Structural Features : Contains a thiophene ring, nitro group, and carboxylate ester functional group.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's unique structure enhances its reactivity, allowing it to bind to specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could possess cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) through apoptosis induction .
  • Cholinesterase Inhibition : The compound has been explored for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor. In vitro studies have demonstrated that certain derivatives can effectively inhibit these enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Studies :
    • A study on related compounds indicated that modifications in the thiophene ring could enhance cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction and modulation of mitochondrial membrane potential .
  • Cholinesterase Inhibition :
    • Research highlighted the inhibitory effects of similar nitroaromatic compounds on AChE and BChE. These findings suggest that this compound may have similar properties worth investigating further .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAChE InhibitionTBD
Methyl 5-chloro-4-nitrothiophene-2-carboxylateAnticancer (MCF-7)TBD
Ethyl 5-chloro-4-nitrothiophene-2-carboxylateBChE InhibitionTBD

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing the molecular structure of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate?

Answer:
The compound’s structure can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For NMR, focus on the aromatic proton environments of the nitrophenyl and chlorothiophene moieties, which exhibit distinct splitting patterns due to electron-withdrawing groups. HRMS provides precise molecular weight validation, while X-ray crystallography resolves stereoelectronic effects and crystal packing. Purity assessment should include HPLC with UV detection (λ ≈ 270–320 nm for nitroaromatic absorbance) and melting point analysis (compare against literature values). Reference standards from EPA DSSTox or PubChem (e.g., analogs like methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate ) can aid in method calibration.

Basic: What synthetic strategies are effective for preparing this compound?

Answer:
The synthesis typically involves esterification between 5-chlorothiophene-2-carboxylic acid and 4-nitrophenol. Key steps:

Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.

Nucleophilic substitution : React the activated acid with 4-nitrophenol under anhydrous conditions (e.g., in DCM or THF).

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol).
Optimize yields by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to refine conditions .

Advanced: How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?

Answer:
A factorial design approach minimizes experimental trials while maximizing data robustness. Key factors:

  • Variables : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), solvent polarity (THF vs. DMF), and reaction time (4–12 hrs).
  • Response metrics : Yield, purity, and reaction efficiency.
    Use a central composite design to explore nonlinear interactions. For example, a 2⁴ factorial matrix with center points reduces variability. Statistical tools (ANOVA, regression analysis) identify significant variables. Cross-validate results with quantum mechanical calculations (e.g., DFT for transition-state modeling) to reconcile computational and empirical data .

Advanced: How should researchers address contradictory data in catalytic activity studies involving this compound?

Answer:
Contradictions often arise from substrate-specific reactivity or experimental artifact (e.g., trace moisture in solvents). Mitigation strategies:

Controlled replication : Repeat experiments under inert atmospheres (argon/glovebox) with rigorously dried solvents.

In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Cross-disciplinary validation : Compare results with computational predictions (e.g., reaction barrier heights from ICReDD’s path-search methods) .

Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify trends obscured by small sample sizes .

Basic: What purification techniques are most effective for isolating this compound?

Answer:
Post-synthesis purification requires multi-step separation :

Liquid-liquid extraction : Use dichloromethane/water to remove unreacted starting materials.

Chromatography : Flash chromatography (silica gel, hexane:ethyl acetate 4:1) resolves ester products from nitroaromatic byproducts.

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